molecular formula C10H13Cl2O3P B13689367 Diethyl (3,5-Dichlorophenyl)phosphonate

Diethyl (3,5-Dichlorophenyl)phosphonate

Cat. No.: B13689367
M. Wt: 283.08 g/mol
InChI Key: LIFQKKZDJDNDKH-UHFFFAOYSA-N
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Description

Diethyl (3,5-Dichlorophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H13Cl2O3P It is a derivative of phosphonic acid and is characterized by the presence of two ethyl groups and a 3,5-dichlorophenyl group attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (3,5-Dichlorophenyl)phosphonate typically involves the reaction of 3,5-dichlorophenol with diethyl phosphite. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the phenol group by the phosphite group. The reaction is typically conducted under reflux conditions in an organic solvent like toluene or tetrahydrofuran (THF) to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3,5-Dichlorophenyl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (3,5-Dichlorophenyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl (3,5-Dichlorophenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-chlorophenyl)phosphonate
  • Diethyl (2,4-dichlorophenyl)phosphonate
  • Diethyl (3-chlorophenyl)phosphonate

Uniqueness

Diethyl (3,5-Dichlorophenyl)phosphonate is unique due to the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H13Cl2O3P

Molecular Weight

283.08 g/mol

IUPAC Name

1,3-dichloro-5-diethoxyphosphorylbenzene

InChI

InChI=1S/C10H13Cl2O3P/c1-3-14-16(13,15-4-2)10-6-8(11)5-9(12)7-10/h5-7H,3-4H2,1-2H3

InChI Key

LIFQKKZDJDNDKH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC(=CC(=C1)Cl)Cl)OCC

Origin of Product

United States

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